
2-Hydroxy-5-methylpyridine
Overview
Description
2-Hydroxy-5-methylpyridine (C₆H₇NO; CAS 1003-68-5) is a pyridine derivative with a hydroxyl group at the 2-position and a methyl group at the 5-position (Figure 1). It exists as a pale yellow solid and is widely used in organic synthesis, pharmaceuticals, and materials science due to its versatile reactivity. The hydroxyl group enables hydrogen bonding and chelation, while the methyl group provides steric and electronic effects that influence substitution patterns .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Hydroxy-5-methylpyridine involves the reaction of 2-amino-5-methylpyridine with sodium nitrite in the presence of sulfuric acid. The reaction mixture is cooled to maintain a temperature of 0-5°C, followed by heating to 95°C for 15 minutes. The resulting mixture is then neutralized with sodium hydroxide and extracted with ethyl acetate to yield the desired product .
Another method involves the use of 2-bromo-5-methylpyridine as a starting material. This compound is reacted with potassium tert-butylate in tert-amyl alcohol at 100°C for 40 hours. The reaction mixture is then treated with formic acid to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-methylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different derivatives, such as 2-amino-5-methylpyridine.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and amino derivatives .
Scientific Research Applications
Pharmaceutical Applications
2-Hydroxy-5-methylpyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of drugs targeting a range of health issues.
Case Study: Synthesis of Omeprazole
- Overview : Omeprazole is a widely used proton pump inhibitor for treating gastroesophageal reflux disease (GERD).
- Synthesis Route : 2-HMP is used as an intermediate in the synthesis of omeprazole. The process involves several steps starting from 2-chloro-5-methylpyridine, leading to high-purity target products with minimal by-products .
- Benefits : The method is noted for its simplicity, low-cost raw materials, and environmentally friendly synthesis route.
Agricultural Applications
The compound is also significant in agricultural chemistry, particularly as an intermediate in the synthesis of agrochemicals.
Case Study: Production of 2-Bromo-5-methylpyridine
- Overview : 2-HMP can be brominated to produce 2-bromo-5-methylpyridine, which is useful as an agricultural chemical intermediate.
- Synthesis Method : The bromination process involves treating 2-HMP with bromine under controlled conditions, yielding high-quality intermediates for further application in pesticides and herbicides .
Chemical Synthesis and Research Applications
In addition to its pharmaceutical and agricultural uses, 2-HMP plays a role in various chemical synthesis processes.
Synthesis Methodologies
- Catalytic Hydrogen Reduction : A method for producing 2-HMP involves catalytic hydrogen reduction of hydroxypyridine, improving yield and reducing process complexity compared to traditional methods .
- Research Applications : Researchers utilize 2-HMP in studies related to organic synthesis, exploring its potential as a building block for more complex molecules.
Table 1: Summary of Applications
Application Area | Compound/Derivative | Use Case |
---|---|---|
Pharmaceuticals | Omeprazole | Proton pump inhibitor |
Agricultural Chemicals | 2-Bromo-5-methylpyridine | Pesticide intermediate |
Chemical Synthesis | Various derivatives | Building block for synthesis |
Table 2: Synthesis Methods and Yields
Synthesis Method | Yield (%) | Key Features |
---|---|---|
Synthesis of Omeprazole | High | Simple route, low-cost materials |
Bromination of 2-HMP | Moderate | Effective for producing agrochemical intermediates |
Catalytic Hydrogen Reduction | High | Short process, superior yield compared to traditional methods |
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-methylpyridine involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of pirfenidone, it acts as a precursor that undergoes further chemical transformations to exert antifibrotic effects. The hydroxyl and methyl groups on the pyridine ring play crucial roles in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Key Properties
- Molecular weight: 109.13 g/mol
- Melting point: ~95–100°C (purified)
- Solubility: Moderately soluble in polar solvents (e.g., ethanol, ethyl acetate) .
Comparative Analysis with Structurally Similar Compounds
The reactivity and applications of 2-Hydroxy-5-methylpyridine are best understood by comparing it with analogs that differ in substituent positions or functional groups. Below is a detailed comparison:
Positional Isomers
Compound | Substituent Positions | Key Differences |
---|---|---|
2-Hydroxy-6-methylpyridine | Hydroxyl (2), Methyl (6) | The methyl group at position 6 reduces steric hindrance near the hydroxyl group, enhancing its participation in hydrogen bonding. Reactivity in oxidation and substitution reactions differs significantly . |
5-Hydroxy-2-methylpyridine | Hydroxyl (5), Methyl (2) | The hydroxyl group at position 5 alters electronic distribution, reducing nucleophilicity at the ring nitrogen. This compound exhibits weaker ligand properties compared to this compound . |
Functional Group Variants
Compound | Functional Groups | Key Differences |
---|---|---|
2-Amino-5-methylpyridine | Amino (2), Methyl (5) | The amino group enhances basicity and nucleophilicity, making this compound more reactive in coupling reactions. However, it lacks the hydrogen-bonding capacity of the hydroxyl group . |
5-Methyl-2-pyridone | Pyridone (2), Methyl (5) | The tautomeric pyridone structure increases electron density at the ring nitrogen, improving coordination with metal ions. This compound is less acidic than this compound . |
5-Methoxypyridine-2-sulfinic Acid | Methoxy (5), Sulfinic Acid (2) | The sulfinic acid group introduces strong electrophilicity, enabling nucleophilic substitution reactions not feasible with this compound . |
Substitution Pattern and Reactivity
- Oxidation Reactions : this compound forms ketones or aldehydes upon oxidation, while 5-Methyl-2-pyridone undergoes ring-opening reactions under similar conditions .
- Substitution Reactions: The hydroxyl group in this compound facilitates electrophilic substitution at the 4-position, whereas 2-Amino-5-methylpyridine undergoes substitution at the 6-position due to the directing effect of the amino group .
- Biological Activity : this compound interacts with enzymes via hydrogen bonding, modulating activity in antifibrotic pathways (e.g., pirfenidone synthesis). In contrast, 5-Methyl-2-pyridone shows weaker bioactivity due to reduced hydrogen-bonding capacity .
Industrial and Pharmaceutical Relevance
- Pharmaceutical Intermediates : this compound is a precursor to omeprazole and pirfenidone, whereas 5-Methyl-2-pyridone is used in less critical applications .
- Ligand in Catalysis: Its hydroxyl group enables chelation with transition metals (e.g., Cu²⁺, Fe³⁺), outperforming 2-Amino-5-methylpyridine in catalytic efficiency .
Biological Activity
2-Hydroxy-5-methylpyridine (also known as 2-hydroxy-5-picoline) is a compound that has garnered attention for its diverse biological activities. This article provides an overview of its synthesis, characterization, and biological properties, supported by relevant case studies and research findings.
This compound has the molecular formula and a molecular weight of approximately 109.13 g/mol. Its structure includes a hydroxyl group (-OH) attached to the pyridine ring, which contributes to its reactivity and biological activity.
Synthesis Methods:
The compound can be synthesized through various methods, including:
- Catalytic Hydrogen Reduction: A method involving the catalytic hydrogenation of 3-cyano-6-hydroxypyridine in the presence of an acid and surfactants, yielding high purity and yield rates (up to 83%) .
- Other Synthetic Routes: Various synthetic pathways have been explored, focusing on optimizing yield and purity while minimizing environmental impact.
Biological Activities
This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds, including this compound, possess significant antimicrobial properties. In vitro studies have demonstrated:
- Antibacterial Activity: Compounds similar to this compound have shown effectiveness against various bacterial strains. For instance, derivatives containing nitro groups exhibited enhanced antibacterial effects compared to their non-nitro counterparts .
- Antifungal Activity: Similar derivatives have also been screened for antifungal activity, revealing promising results against several fungal strains .
Cytotoxicity
Some studies have reported that this compound exhibits cytotoxic effects on cancer cell lines. The cytotoxicity is likely attributed to its ability to interfere with cellular processes, although specific mechanisms remain to be fully elucidated.
Case Studies
- Antimalarial Activity: A study highlighted the potential of certain pyridine derivatives in antimalarial applications. The compounds were tested against Plasmodium falciparum, showing significant inhibition of parasite growth .
- Anti-inflammatory Effects: Research has suggested that compounds related to this compound may possess anti-inflammatory properties, potentially useful in treating conditions like rheumatoid arthritis .
Data Summary
Activity | Effectiveness | Notes |
---|---|---|
Antibacterial | Significant against multiple strains | Enhanced by nitro group substitutions |
Antifungal | Promising results | Active against various fungal species |
Cytotoxicity | Notable effects on cancer cells | Mechanisms require further investigation |
Antimalarial | Effective against P. falciparum | Potential for drug development |
Anti-inflammatory | Possible therapeutic applications | Further studies needed for clinical relevance |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing high-purity 2-Hydroxy-5-methylpyridine in laboratory settings?
- Methodological Answer : A validated procedure involves using this compound as a precursor in a Schlenk flask under nitrogen atmosphere for synthesizing methyl-substituted bipyridines. Key steps include triflation reactions and purification via chromatography to achieve >98.0% purity, verified by GC analysis .
Q. What are the critical handling and storage protocols for this compound to ensure stability?
- Methodological Answer : Store at room temperature but preferably in a cool, dark place (<15°C) to prevent degradation. Avoid exposure to incompatible materials such as strong acids/bases or oxidizing agents. Use PPE (gloves, goggles) to mitigate skin/eye irritation risks, as the compound is classified under skin/eye irritation Category 2 .
Q. How can researchers verify the purity of this compound, and what impurities are commonly observed?
- Methodological Answer : Purity (>98.0%) is typically confirmed via GC with flame ionization detection. Common impurities include positional isomers (e.g., 4- or 6-methyl derivatives), which can be identified and quantified using NMR or HPLC coupled with reference standards .
Advanced Research Questions
Q. How can discrepancies in reported physicochemical properties of this compound be resolved?
- Methodological Answer : Standardize measurement conditions (e.g., solvent, temperature) and cross-validate data using multiple techniques (e.g., FT-IR, Raman spectroscopy). For example, spectral data from Negishi cross-coupling syntheses and HPLC retention times in impurity profiling provide reproducible benchmarks.
Q. What advanced analytical techniques are optimal for quantifying this compound in complex matrices, such as pharmaceutical intermediates?
- Methodological Answer : Reverse-phase HPLC (RP-HPLC) with UV detection is effective. System suitability parameters (e.g., %RSD <2% for peak areas) ensure precision. Spiking studies with known impurities (e.g., iodobenzene) validate method accuracy and robustness .
Q. How does the coordination chemistry of this compound with transition metals influence catalytic applications?
- Methodological Answer : The hydroxyl and methyl groups act as bidentate ligands, forming stable complexes with Cu(II) or other transition metals. Structural studies using X-ray crystallography and TGA reveal coordination modes, while EPR and magnetic measurements provide insights into electronic properties .
Q. What strategies mitigate side reactions during functionalization of this compound in drug synthesis?
- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature) to suppress undesired pathways like over-oxidation. For example, controlled triflation in anhydrous dichloromethane minimizes byproduct formation during bipyridine synthesis .
Q. Key Notes for Experimental Design
Properties
IUPAC Name |
5-methyl-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-2-3-6(8)7-4-5/h2-4H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHMZGMHXUQHGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20143120 | |
Record name | 5-Methyl-2-pyridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20143120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003-68-5, 91914-06-6, 1192-99-0 | |
Record name | 2-Hydroxy-5-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1003-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Methyl-2-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91914-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Methyl-2-pyridone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(1H)-Pyridinone, 5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-2-pyridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20143120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-2-pyridone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.467 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Pyridinol, 5-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.506 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHYL-2-PYRIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C173P2D70Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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